molecular formula C14H11ClO2 B1454721 4-Chloro-3-(2-methylphenyl)benzoic acid CAS No. 1261969-09-8

4-Chloro-3-(2-methylphenyl)benzoic acid

Cat. No.: B1454721
CAS No.: 1261969-09-8
M. Wt: 246.69 g/mol
InChI Key: GZGJWYGJMXLWNZ-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2. It is a white or off-white crystalline powder that is used in various chemical reactions and industrial applications. This compound is known for its unique chemical properties and its role in the synthesis of other complex molecules.

Properties

IUPAC Name

4-chloro-3-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)12-8-10(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGJWYGJMXLWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680868
Record name 6-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-09-8
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261969-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-(2-methylphenyl)benzoic acid can be synthesized through a multi-step reaction process starting from 4-chlorobenzoic acid. One common method involves the Friedel-Crafts acylation of 4-chlorobenzoic acid with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process. The purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce carboxylic acids .

Scientific Research Applications

4-Chloro-3-(2-methylphenyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzoic acid
  • 4-Chloro-3-methylbenzoic acid
  • 2-Methylbenzoic acid

Uniqueness

4-Chloro-3-(2-methylphenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications .

Biological Activity

4-Chloro-3-(2-methylphenyl)benzoic acid, a benzoic acid derivative, has garnered attention for its diverse biological activities. This article reviews its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzoic acid core with a chlorine atom and a methyl-substituted phenyl group. This configuration is significant in determining its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : It has shown effectiveness against several bacterial strains.
  • Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals.
  • Cytotoxic Effects : Studies indicate potential cytotoxicity against cancer cell lines.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes such as neurolysin and angiotensin-converting enzyme, which are crucial in various physiological processes .
  • Induction of Proteasomal Activity : Research indicates that it may enhance proteasomal activity, promoting protein degradation pathways that are essential for cellular homeostasis .
  • Modulation of Signaling Pathways : It may interact with key signaling pathways involved in cell proliferation and apoptosis.

1. Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzoic acid derivatives found that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., Hep-G2, A2058). The results indicated that at concentrations of 5 µM, the compound significantly inhibited cell growth without causing substantial cytotoxicity to normal fibroblasts.

Cell LineCell Growth Inhibition (%) at 5 µM
Hep-G247 ± 3.5
A205852 ± 4.0
CCD25sk (normal)10 ± 1.5

3. Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated a dose-dependent increase in scavenging activity, suggesting its potential as an antioxidant agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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